5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the butoxy or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Butoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the butoxy group, making it less hydrophobic.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chloro and ethyl group, offering different reactivity and properties.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-butoxy-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5-14-8-6(2)7(9(12)13)10-11-8/h3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
HFTAWZFDIFJPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NNC(=C1C)C(=O)O |
Origin of Product |
United States |
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